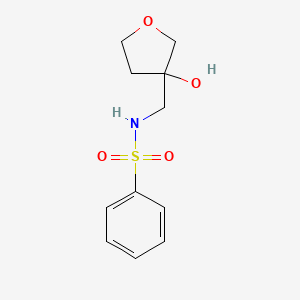

N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

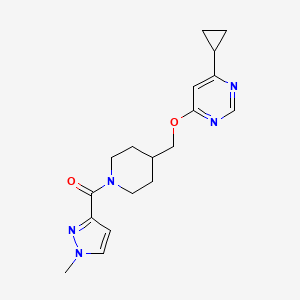

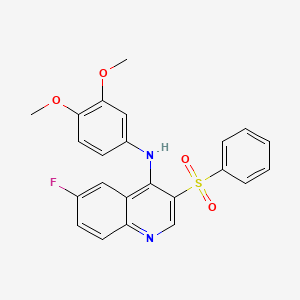

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They have a wide range of applications, particularly in medicine as antibiotics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . The 3-hydroxytetrahydrofuran component could potentially be synthesized from chiral feedstocks .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact its solubility in water. The 3-hydroxytetrahydrofuran component is a colorless liquid with a normal boiling point of 179 °C .Applications De Recherche Scientifique

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in the pathophysiology of neuronal injury, showcasing a new avenue for investigating the role of the kynurenine pathway after neuronal damage (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Anticancer Activity

A study synthesized derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides and evaluated their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with one compound showing marked activity, indicating the potential for developing new anticancer drugs (Karakuş et al., 2018).

Antimicrobial Activity

N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed significant in vivo antidiabetic activity and in vitro inhibition of 11beta-hydroxysteroid dehydrogenase type 1, suggesting potential applications in managing diabetes (Moreno-Díaz et al., 2008).

Antimicrobial and Anti-enzymatic Potential

Research involving the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides demonstrated potent antibacterial agents and moderate to weak enzyme inhibitors, indicating their use in developing new antibacterial therapies (Abbasi et al., 2015).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, if it were to be used as a drug, the mechanism of action would depend on the target within the body. Sulfonamides, for instance, are often used as antibiotics and work by inhibiting bacterial synthesis of folic acid .

Propriétés

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c13-11(6-7-16-9-11)8-12-17(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITYKRRSYBEGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)

![2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2802074.png)

![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)

![4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2802086.png)